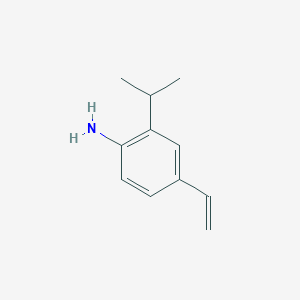![molecular formula C38H52N6O7 B13829730 methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atazanavir is an antiretroviral medication used primarily to treat HIV/AIDS. Atazanavir is often used in combination with other antiretroviral agents to enhance its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-[4-(pyridine-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane with N-methoxycarbonyl-L-tertiary leucine in the presence of a condensing agent such as DEPBT (Diethyl phosphorocyanidate) . This reaction is typically carried out in an organic solvent under controlled conditions to yield Atazanavir.
Industrial Production Methods: In industrial settings, the production of Atazanavir is optimized for high yield and purity. The process involves the use of safe and environmentally friendly reagents and solvents. The final product is obtained through crystallization and purification steps to ensure its pharmaceutical grade .
Analyse Chemischer Reaktionen
Types of Reactions: Atazanavir undergoes various chemical reactions, including:
Oxidation: Atazanavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the Atazanavir molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Atazanavir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of protease inhibitors and their interactions with enzymes.
Biology: Atazanavir is studied for its effects on viral replication and its potential use in treating other viral infections.
Wirkmechanismus
Atazanavir works by binding to the active site of the HIV protease enzyme, preventing it from cleaving the pro-form of viral proteins into functional viral components . This inhibition blocks the maturation of the virus, reducing its ability to infect new cells. The molecular targets of Atazanavir include the HIV protease enzyme, and its action involves disrupting the viral replication cycle .
Vergleich Mit ähnlichen Verbindungen
Darunavir: Another protease inhibitor used to treat HIV/AIDS.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Ritonavir: Commonly used as a booster to increase the effectiveness of other protease inhibitors.
Comparison: Atazanavir is unique among protease inhibitors due to its once-daily dosing and lesser impact on lipid profiles, making it a preferred choice for patients with concerns about cholesterol and triglyceride levels . Compared to Darunavir and Lopinavir, Atazanavir has a distinct safety profile and is less likely to cause lipodystrophy .
Eigenschaften
Molekularformel |
C38H52N6O7 |
|---|---|
Molekulargewicht |
704.9 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31?,32+/m0/s1 |
InChI-Schlüssel |
AXRYRYVKAWYZBR-MPPAUXDNSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
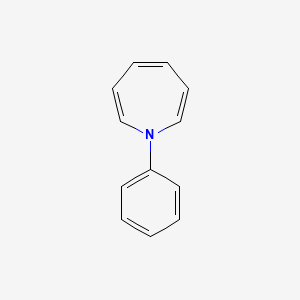

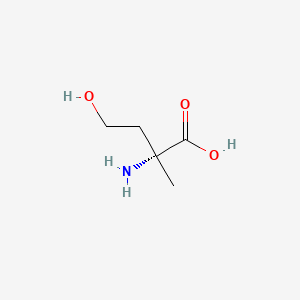
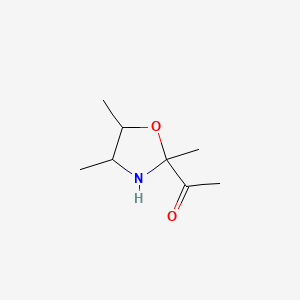
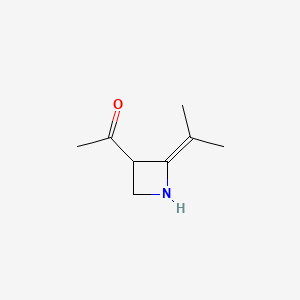
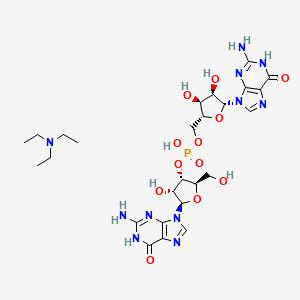
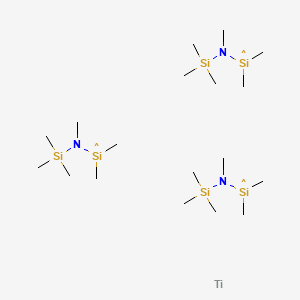

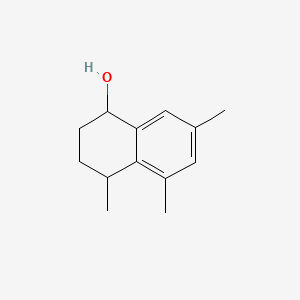
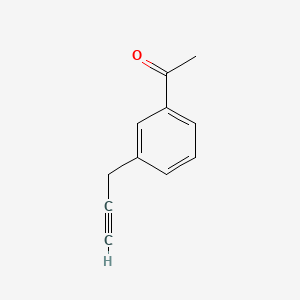

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
